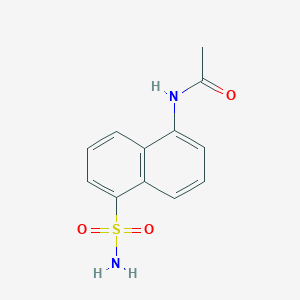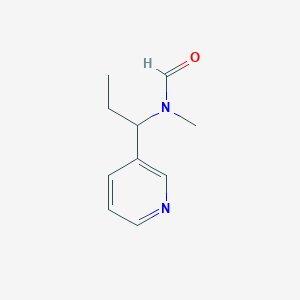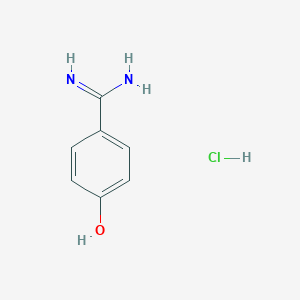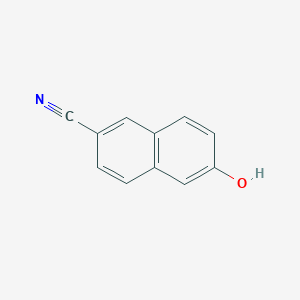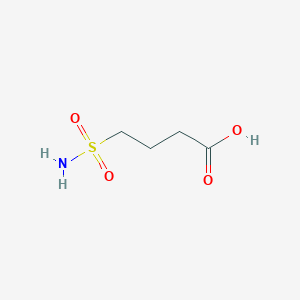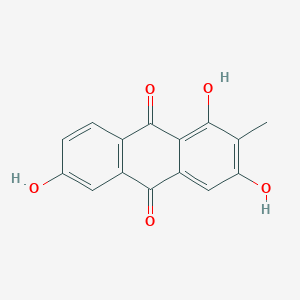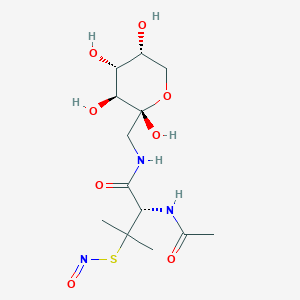
Fructose-1-SNAP
Vue d'ensemble
Description
Fructose is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion . SNAP is a nitric oxide donor with increased cytotoxicity .
Synthesis Analysis
Fructose is naturally occurring and is found in fruits, honey, flowers, berries, and most root vegetables . The synthesis of SNAP involves complex chemical processes and it’s often used in research settings .
Molecular Structure Analysis
Fructose has a cyclic structure due to the presence of a keto group, resulting in the formation of an intramolecular hemiacetal . The structure of SNAP is more complex and includes a nitric oxide donating group .
Chemical Reactions Analysis
Fructose can be fermented anaerobically with the help of yeast or bacteria, where it is converted into carbon dioxide and ethanol . The reactions involving SNAP are more complex and often involve the release of nitric oxide .
Physical And Chemical Properties Analysis
Fructose is a white crystalline solid that is highly soluble in water . The properties of SNAP can vary, but it is typically used in solution .
Applications De Recherche Scientifique
Production of Fructo and Galacto-Oligosaccharides
Fructose-1-SNAP plays a crucial role in the production of Fructo and Galacto-Oligosaccharides (FOS and GOS). These are non-digestible oligosaccharides with prebiotic properties that can be incorporated into a wide number of products . The production of FOS and GOS involves enzymatic synthesis using disaccharides or other substrates, and hydrolysis of polysaccharides .
Prebiotic Properties
FOS and GOS, produced using Fructose-1-SNAP, are widely known for their prebiotic properties. They stimulate the growth and/or activity of beneficial bacteria in the colon, thus improving host health .
Nutritional Properties
In addition to their prebiotic properties, FOS and GOS also have important nutritional properties. They are low caloric sweeteners, give a feeling of satiety, contribute to body weight control, relieve constipation, have a low glycemic index and are not cariogenic .
Boosting Immunity
Numerous experimental studies have demonstrated the roles of FOS in boosting immunity . This makes Fructose-1-SNAP an important compound in the field of immunology.
Reducing Risk and Severity of Gastrointestinal Infection
FOS, produced using Fructose-1-SNAP, have been shown to reduce the risk and severity of gastrointestinal infection, inflammation, diarrhea, and inflammatory bowel disease .
Obesity Related Metabolic Disorders
Research has shown that FOS can help in managing obesity related metabolic disorders . This opens up new avenues for the use of Fructose-1-SNAP in the field of metabolic research.
Anticancerous Effect
FOS have also been shown to promote anticancerous effects . This suggests potential applications of Fructose-1-SNAP in cancer research.
Inducing Resistance in Plants
Fructose-1-SNAP, in the form of burdock fructooligosaccharide (BFO), has been shown to induce resistance in plants and postharvest fruits . This suggests potential applications in agriculture and food preservation.
Mécanisme D'action
Target of Action
Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .
Mode of Action
Fructose-1-SNAP interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .
Biochemical Pathways
Fructose-1-SNAP affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .
Pharmacokinetics
Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .
Result of Action
The inhibition of FBPase by Fructose-1-SNAP leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that Fructose-1-SNAP could be a potential therapeutic agent for managing type 2 diabetes .
Action Environment
The action of Fructose-1-SNAP can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of Fructose-1-SNAP.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUYSUGHXUBVOG-JJKYCLHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438746 | |
| Record name | Fructose-1-SNAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fructose-1-SNAP | |
CAS RN |
330688-79-4 | |
| Record name | Fructose-1-SNAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
